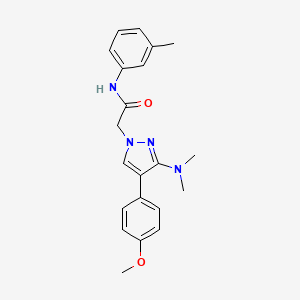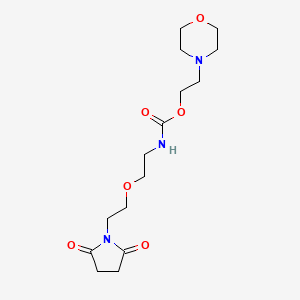
2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Memory Enhancement
Li Ming-zhu et al. (2010) synthesized derivatives of 2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate and investigated their effects on memory enhancement in mice. The study found that certain derivatives have the effect of improving memory ability, indicating potential applications in cognitive disorders or enhancement of memory functions Li Ming-zhu, 2010.
Catalysis in Organic Synthesis
Öznur Doğan Ulu et al. (2017) explored the use of N-heterocyclic carbene precursors, related to the structure of 2-Morpholinoethyl derivatives, in the alkylation of cyclic amines with alcohols catalyzed by Ru(II) complexes. This research demonstrates the compound's relevance in facilitating organic synthesis reactions, highlighting its potential in the development of new synthetic methodologies Öznur Doğan Ulu et al., 2017.
Photodynamic Therapy
M. Kucińska et al. (2015) synthesized 2-(morpholin-4-yl)ethoxy substituted phthalocyanines and evaluated their potential as agents for photodynamic therapy, particularly against cancer cell lines. The study found that these derivatives exhibit promising singlet oxygen production and cytotoxic activity, especially against prostate and malignant melanoma cells under irradiation, suggesting their utility in cancer treatment M. Kucińska et al., 2015.
Corrosion Inhibition
Mriganka Das et al. (2017) investigated the synthesis of Cd(II) Schiff base complexes, including those with 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their corrosion inhibition properties on mild steel. This research highlights the application of such compounds in materials science, particularly in protecting metals from corrosion, which has significant industrial implications Mriganka Das et al., 2017.
Educational Applications in Organic Chemistry
Jonathan M. Withey et al. (2015) described an educational application where COMU, related to 2-Morpholinoethyl derivatives, was used in an undergraduate organic chemistry course to teach amide bond formation. This not only illustrates the compound's role in synthesizing DEET but also its utility as an educational tool in organic chemistry Jonathan M. Withey et al., 2015.
Wirkmechanismus
Target of Action
It is known that this compound is a precursor molecule of monomethyl fumarate in the body .
Mode of Action
The compound, also known as Diroximel Fumarate or ALKS-8700, is used in a delayed-release formulation as a precursor molecule of monomethyl fumarate . Once inside the body, it is rapidly and effectively converted to monomethyl fumarate .
Pharmacokinetics
It is known that the compound is rapidly and effectively converted to monomethyl fumarate in the body This suggests that it may have good bioavailability
Action Environment
It is known that the compound should be stored in a freezer under an inert atmosphere This suggests that temperature and atmospheric conditions may affect its stability
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O6/c19-13-1-2-14(20)18(13)7-11-22-8-3-16-15(21)24-12-6-17-4-9-23-10-5-17/h1-12H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXERPPRQUNNZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)OCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)
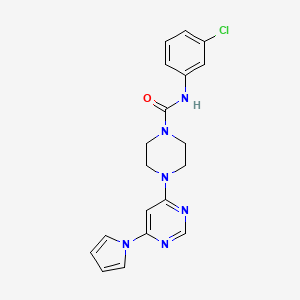
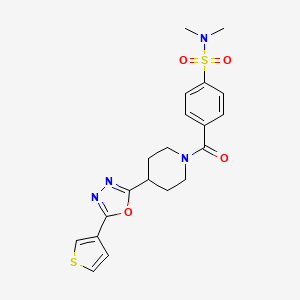
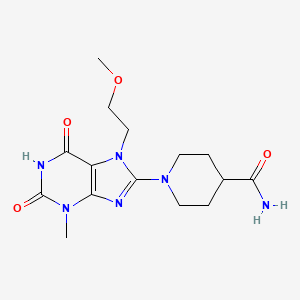
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![Ethyl 4-(3-{[4-(morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2961725.png)


